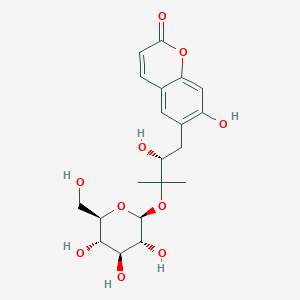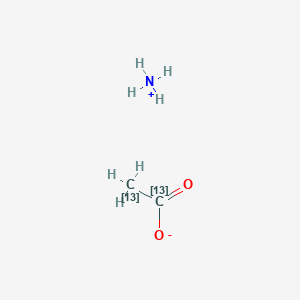
Peucedanol 3'-O-glucoside
概要
説明
Peucedanol 3’-O-glucoside is a natural product derived from plants, particularly from the genus Peucedanum. It is a glycoside compound, meaning it consists of a sugar molecule (glucose) attached to a non-sugar molecule (peucedanol). This compound is known for its potential medicinal properties and is often studied in the context of life sciences .
作用機序
Target of Action
Peucedanol 3’-O-glucoside is a natural product used for research related to life sciences
Biochemical Pathways
It’s known that the compound is a coumarin , a class of organic compounds that are known to have various biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Pharmacokinetics
The compound is typically stored at -20°C for up to 3 years in powder form, and in solvent at -80°C for up to 1 year . These storage conditions suggest that the compound is stable and could potentially have good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound is known to be a coumarin , and coumarins in general have been found to exhibit a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Action Environment
It’s known that the compound is stable under certain storage conditions
生化学分析
Biochemical Properties
It is known that coumarins, the family of compounds to which Peucedanol 3’-O-glucoside belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some compounds derived from the plant Peucedanum japonicum have shown antioxidant and anti-inflammatory properties . These properties often influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a coumarin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: Peucedanol 3’-O-glucoside can be synthesized through the glycosylation of peucedanol. This involves the reaction of peucedanol with a glucose donor under acidic or enzymatic conditions to form the glycosidic bond. The reaction typically requires a catalyst, such as a Lewis acid or an enzyme like glycosyltransferase, and is carried out in an organic solvent .
Industrial Production Methods: Industrial production of peucedanol 3’-O-glucoside often involves extraction from natural sources, such as the aerial parts of Peucedanum japonicum. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .
化学反応の分析
Types of Reactions: Peucedanol 3’-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in peucedanol can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of peucedanol carboxylic acid derivatives.
Reduction: Formation of peucedanol alcohol derivatives.
Substitution: Formation of various peucedanol derivatives with different functional groups.
科学的研究の応用
Peucedanol 3’-O-glucoside has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its antioxidant and anti-inflammatory properties, which are beneficial in cellular and molecular biology research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and anti-platelet aggregation activities.
Industry: Utilized in the development of functional foods and dietary supplements due to its bioactive properties
類似化合物との比較
Peucedanol 3’-O-glucoside is unique due to its specific glycosidic linkage and bioactive properties. Similar compounds include:
Peucedanol 7-O-glucoside: Differing only in the position of the glucose attachment, it also exhibits antioxidant and anti-inflammatory activities.
Rutin: A flavonoid glycoside with similar antioxidant properties but a different aglycone structure.
Chlorogenic Acid: Another plant-derived compound with antioxidant properties, but with a different chemical structure and mechanism of action
特性
IUPAC Name |
7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDINAZUSSDSPB-DNLMCPORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)

![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

